Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate

Overview

Description

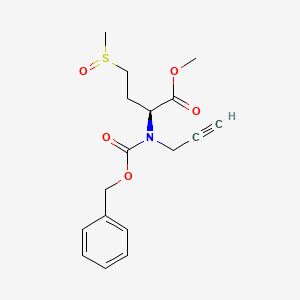

Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate is a chemical compound with a molecular formula of C12H11NO2S . It is a part of the 2-aminothiazole class of organic medicinal compounds, which are utilized as starting materials for the synthesis of a diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of 2-aminothiazole derivatives, such as Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate, involves the use of 2-aminothiazoles as significant starting materials . The compounds are synthesized and characterized by techniques such as FTIR and NMR .Molecular Structure Analysis

The molecular structure of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate is characterized by the presence of a thiazole ring, which is a fundamental part of some clinically applied anticancer drugs .Physical And Chemical Properties Analysis

Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate is a solid at 20 degrees Celsius . It has a molecular weight of 248.30 . It is soluble in dimethylformamide .Scientific Research Applications

- Researchers have synthesized novel derivatives of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate by replacing the glutamic acid portion of the drug Pemetrexed. These compounds exhibited 4- to 7-fold higher antiviral activity against Newcastle disease virus (an avian paramyxovirus) compared to Pemetrexed .

- Given the structural similarity to Pemetrexed, further investigation into the anticancer potential of Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate is warranted. Its pyrrolo [2,3-d]pyrimidine skeleton may contribute to inhibiting enzymes and pathways relevant to cancer treatment .

- The modification of existing drugs, such as Pemetrexed, can lead to improved therapeutic agents. Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate derivatives could be explored as potential candidates for cancer chemotherapy .

- While research on this compound is limited, its structural features suggest possible antifungal activity. Investigating its effects against fungal pathogens could be valuable .

- The pyrrolo [2,3-d]pyrimidine scaffold has been associated with enzyme inhibition. Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate derivatives might exhibit inhibitory effects on specific enzymes, making them relevant for enzyme-targeted therapies .

- Although not directly related to the compound, science, technology, and innovation solutions play a crucial role in addressing global challenges like climate change. Researchers explore innovative approaches to enhance climate adaptation strategies .

Antiviral Activity

Cancer Research

Drug Development

Antifungal Properties

Enzyme Inhibition

Climate Change Adaptation: (a broader context):

Safety and Hazards

Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to hazard classifications . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name |

ethyl 2-benzamido-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-2-24-18(23)16-15(13-9-5-3-6-10-13)20-19(25-16)21-17(22)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJJOFLJTZSCASF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(E)-2-phenylethenyl]sulfonylamino]-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide](/img/structure/B2848699.png)

![3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)-N-propan-2-ylpropanamide](/img/structure/B2848707.png)

![(3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2848712.png)